

Physical and chemical properties of Ethyl 6-Aminonicotinate

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Compound of Interest

Compound Name: *Ethyl 6-Aminonicotinate*

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An In-Depth Technical Guide to **Ethyl 6-Aminonicotinate**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **Ethyl 6-Aminonicotinate**, a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes core physicochemical data, reactivity principles, and field-proven methodologies to facilitate its effective application in research and development.

Molecular Identity and Structural Framework

Ethyl 6-Aminonicotinate is a substituted pyridine derivative characterized by an amino group at the 6-position and an ethyl ester at the 3-position. This unique arrangement of functional groups—a nucleophilic aromatic amine, an electron-withdrawing ester, and the pyridine core—imparts a versatile reactivity profile, making it a valuable intermediate for constructing complex molecular architectures.

- Chemical Name: Ethyl 6-aminopyridine-3-carboxylate[1][2][3]
- Synonyms: 6-Amino-nicotinic acid ethyl ester, Ethyl 2-aminopyridine-5-carboxylate[1][2][4]
- CAS Number: 39658-41-8[1][2][3][5]
- Molecular Formula: C₈H₁₀N₂O₂[1][2][3]

Figure 1: Chemical Structure of **Ethyl 6-Aminonicotinate**

Physicochemical Properties

The physical properties of **Ethyl 6-Aminonicotinate** are summarized below. It typically presents as a white to off-white solid, a characteristic that should be confirmed upon receipt of the material.[\[5\]](#)[\[6\]](#) Any significant deviation in color may suggest the presence of impurities.

| Property | Value | Source(s) |
|--------------------------|--------------------------|---|
| Molecular Weight | 166.18 g/mol | [1] [2] |
| Exact Mass | 166.074234 u | [1] [2] |
| Appearance | White to off-white solid | [5] [6] |
| Melting Point | 145-147 °C | [1] [2] [3] |
| Boiling Point | 314.7 °C at 760 mmHg | [1] [2] [3] |
| Density | 1.2 ± 0.1 g/cm³ | [1] [2] [3] |
| Flash Point | 144.1 ± 22.3 °C | [1] [2] |
| Refractive Index | 1.559 | [1] [2] |
| Polar Surface Area (PSA) | 65.2 Å² | [1] [2] |
| XLogP3 | 2.0 | [1] [2] |

Chemical Profile and Reactivity

The synthetic utility of **Ethyl 6-Aminonicotinate** stems from the distinct reactivity of its three key components:

- Aromatic Amino Group (-NH₂): This group is a potent nucleophile and can readily participate in a wide range of reactions, including acylation, alkylation, diazotization, and transition metal-catalyzed cross-coupling reactions. Its position on the pyridine ring influences the regioselectivity of these transformations.
- Ethyl Ester Group (-COOEt): This group is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding 6-aminonicotinic acid.[\[6\]](#) It can also be reduced to an

alcohol or converted to an amide through reaction with amines.

- Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself can undergo electrophilic aromatic substitution, although the presence of the amino group (activating) and the ester group (deactivating) directs incoming electrophiles.

A common transformation is the hydrolysis of the ester to its corresponding carboxylic acid, which is often a necessary step for subsequent amide coupling reactions in drug discovery workflows.

Experimental Protocol: Saponification to 6-Aminonicotinic Acid

This protocol describes the base-catalyzed hydrolysis of **Ethyl 6-Aminonicotinate**. The causality behind this choice is the high efficiency of saponification for cleaving esters.

- Dissolution: Dissolve **Ethyl 6-Aminonicotinate** (5.00 mmol, 831.0 mg) in methanol (36 mL).
[6]
- Base Addition: Add a 1 N aqueous solution of sodium hydroxide (20.0 mL) to the solution.[6]
- Reaction: Stir the reaction mixture at room temperature for 18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up (Solvent Removal): Remove the methanol under reduced pressure using a rotary evaporator.[6]
- Work-up (Acidification): Dilute the aqueous residue with water (2 mL) and acidify the solution to a pH of approximately 3 using a 2 N HCl solution. This step is critical as it protonates the carboxylate, causing the free acid to precipitate.[6]
- Isolation: Isolate the resulting precipitate by centrifugation or filtration. Wash the solid with cold water and dry it under vacuum to yield 6-aminonicotinic acid as an off-white solid.[6]

Synthesis and Purification

Ethyl 6-Aminonicotinate is most commonly synthesized via Fischer esterification of 6-aminonicotinic acid. The use of an acid catalyst in an alcohol solvent is a classic and reliable method for this transformation.

Experimental Protocol: Synthesis via Fischer Esterification

This protocol is a self-validating system; the reaction is driven to completion by using an excess of the alcohol (ethanol), which also serves as the solvent.

- Reagent Suspension: Suspend 6-aminonicotinic acid (9.4 mmol, 1.3 g) in 100 mL of ethanol. [5]
- Catalyst Introduction: Bubble dry hydrochloric acid gas through the suspension at 0 °C, or alternatively, add a strong acid catalyst like thionyl chloride or sulfuric acid dropwise.[3][5] The acid protonates the carbonyl oxygen, making it more electrophilic and susceptible to nucleophilic attack by ethanol.
- Reflux: Heat the solution to reflux until all the solid starting material has dissolved, indicating the reaction is proceeding.[5]
- Solvent Removal: After the reaction is complete (monitored by TLC), cool the mixture and remove the ethanol under reduced pressure.[5]
- Aqueous Work-up: Dissolve the residue in ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash to remove residual water.[5]
- Final Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product, **Ethyl 6-Aminonicotinate**, as a white solid.[5]

Figure 2: Synthesis Workflow for **Ethyl 6-Aminonicotinate**

Applications in Research and Drug Development

Ethyl 6-Aminonicotinate is a highly valued intermediate in the pharmaceutical industry. Its bifunctional nature allows it to serve as a scaffold for building a diverse library of compounds.

- **Heterocyclic Chemistry:** It is a fundamental building block for the synthesis of more complex heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are known pharmacophores in kinase inhibitors.[7]
- **Drug Discovery:** The molecule has been instrumental in the development of antagonists for the P2Y12 receptor, which are important antiplatelet agents for treating thrombosis.[8] Its derivatives, particularly sulfonylureas, have shown promising activity in this area.[8] It is also used in the synthesis of inhibitors for histone deacetylase 3 (HDAC3) and glucokinase activators.[9] The amino and ester groups provide convenient handles for structure-activity relationship (SAR) studies, allowing for systematic modification to optimize potency and pharmacokinetic properties.[8]

Safety, Handling, and Storage

As a laboratory chemical, **Ethyl 6-Aminonicotinate** must be handled with appropriate care.

- **Hazard Identification:** It is classified as causing serious eye irritation (H319).[1][2][3]
- **Precautionary Measures:**
 - **Prevention:** Wash hands and any exposed skin thoroughly after handling (P264).[1][2][10]
Wear protective gloves, clothing, and eye/face protection (P280).[1][2][10]
 - **Response:** If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing (P305+P351+P338).[1][2][10] If eye irritation persists, seek medical advice.
- **Handling:** Handle in a well-ventilated area to avoid the formation of dust and aerosols.[1][2][10]
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] For long-term stability, storage under an inert atmosphere is recommended.

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